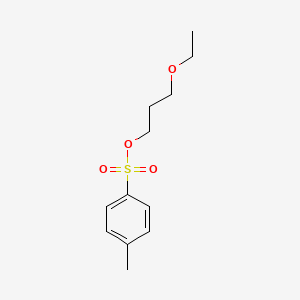

3-Ethoxypropyl 4-methylbenzenesulfonate

Overview

Description

3-Ethoxypropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O4S and a molecular weight of 258.34 g/mol . It is characterized by the presence of an ethoxypropyl group attached to a 4-methylbenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-ethoxypropanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Major Products:

Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 3-ethoxypropanol.

Scientific Research Applications

Chemistry: 3-Ethoxypropyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines in organic synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also explored for its potential use in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also employed in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

- 3-Ethoxypropyl benzenesulfonate

- 4-Methylbenzenesulfonyl chloride

- 3-Ethoxypropyl 4-chlorobenzenesulfonate

Comparison: 3-Ethoxypropyl 4-methylbenzenesulfonate is unique due to the presence of both an ethoxypropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts specific reactivity and properties that are distinct from similar compounds. For example, 4-methylbenzenesulfonyl chloride lacks the ethoxypropyl group, making it less versatile in certain synthetic applications .

Biological Activity

3-Ethoxypropyl 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a 4-methylbenzene ring and an ethoxypropyl side chain. Its molecular formula is , and it is classified as an organosulfur compound. The presence of the sulfonate group is significant for its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in eicosanoid biosynthesis. Eicosanoids are signaling molecules that play crucial roles in inflammation and other physiological processes. The compound has been identified as a delta-5-desaturase inhibitor , which affects the production of various eicosanoids, including prostaglandins and leukotrienes, linked to inflammatory responses and other diseases .

Biological Activity

The biological activities of this compound include:

- Anti-inflammatory Effects : By inhibiting delta-5-desaturase, the compound reduces the synthesis of inflammatory eicosanoids, potentially alleviating conditions such as arthritis, asthma, and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that the modulation of eicosanoid pathways may contribute to anticancer effects, particularly in tumors where eicosanoid signaling is dysregulated.

- Metabolic Regulation : The compound may influence metabolic pathways related to obesity and diabetes through its effects on lipid metabolism mediated by eicosanoids .

Case Studies

Several studies have investigated the effects of this compound in various biological systems:

- In Vitro Studies : Laboratory experiments using cell lines have shown that treatment with this compound leads to a significant reduction in inflammatory markers compared to untreated controls. These studies often employ assays measuring cytokine levels and cell viability.

- Animal Models : In vivo studies in rodent models of inflammation have demonstrated that administration of the compound results in decreased swelling and pain response, supporting its potential therapeutic use for inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended protocols for synthesizing 3-Ethoxypropyl 4-methylbenzenesulfonate with high purity for crystallographic studies?

Basic Research Question

A critical step in synthesizing sulfonate esters like this compound involves precise stoichiometric control between the alcohol (3-ethoxypropanol) and 4-methylbenzenesulfonyl chloride. For example, analogous sulfonate syntheses (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) demonstrate that molar ratios (e.g., 2:1 vs. 1:2) significantly influence product formation and crystallinity . Key steps include:

- Reagent drying : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity crystals.

Q. How can researchers resolve discrepancies in crystallographic data during the refinement of this compound structures?

Advanced Research Question

Discrepancies in crystallographic data (e.g., high R-factors, poor electron density maps) often arise from disorder or twinning. Use the following methodology:

- SHELXL refinement : Employ restraints for flexible ethoxy and methyl groups to model thermal motion accurately .

- OLEX2 integration : Visualize hydrogen-bonding networks and validate geometric parameters (e.g., bond lengths, angles) using real-space refinement tools .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry operations or twinning .

Advanced Research Question

- DFT calculations : Use Gaussian or ORCA to model torsional energy profiles for the ethoxypropyl chain (e.g., dihedral angles C–O–C–C).

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol) to assess stability of crystalline vs. solution conformers.

- Hirshfeld surface analysis : Compare with experimental crystal data (e.g., % contribution of H⋯O contacts) .

Q. How should researchers address challenges in reproducing crystallographic data for sulfonate derivatives?

Advanced Research Question

Reproducibility issues may stem from:

- Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable forms.

- Disorder modeling : Apply PART instructions in SHELXL to split occupancy for overlapping ethoxy groups .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for low-symmetry crystals .

Properties

IUPAC Name |

3-ethoxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-3-15-9-4-10-16-17(13,14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMCDKVYBQRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596565 | |

| Record name | 3-Ethoxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91766-05-1 | |

| Record name | 3-Ethoxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.